molecular formula C11H15NO2 B12670550 Methyl 2-cyano-2-(cyclohex-1-enyl)propionate CAS No. 69016-12-2

Methyl 2-cyano-2-(cyclohex-1-enyl)propionate

Katalognummer: B12670550
CAS-Nummer: 69016-12-2
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: AMOPLTIGAMSRMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-cyano-2-(cyclohex-1-enyl)propionate is an organic compound with the molecular formula C11H15NO2. It is a derivative of cyclohexene and is characterized by the presence of a cyano group and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-2-(cyclohex-1-enyl)propionate can be synthesized through a multi-step process involving the reaction of cyclohexene with cyanoacetic acid and methanol. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often involve refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can significantly enhance the production rate and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-cyano-2-(cyclohex-1-enyl)propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various ester or amide derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-cyano-2-(cyclohex-1-enyl)propionate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 2-cyano-2-(cyclohex-1-enyl)propionate involves its interaction with various molecular targets, including enzymes and receptors. The cyano group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 2-cyano-2-(cyclohexyl)propionate
  • Ethyl 2-cyano-2-(cyclohex-1-enyl)propionate
  • Methyl 2-cyano-2-(cyclopentyl)propionate

Uniqueness

Methyl 2-cyano-2-(cyclohex-1-enyl)propionate is unique due to the presence of the cyclohexene ring, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological studies.

Eigenschaften

CAS-Nummer

69016-12-2

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

methyl 2-cyano-2-(cyclohexen-1-yl)propanoate

InChI

InChI=1S/C11H15NO2/c1-11(8-12,10(13)14-2)9-6-4-3-5-7-9/h6H,3-5,7H2,1-2H3

InChI-Schlüssel

AMOPLTIGAMSRMW-UHFFFAOYSA-N

Kanonische SMILES

CC(C#N)(C1=CCCCC1)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.